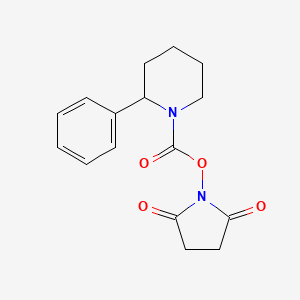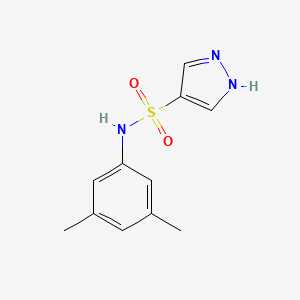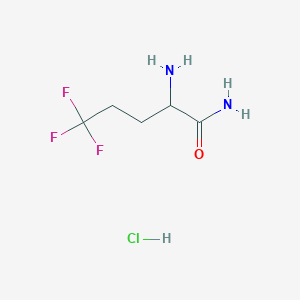
(2Z,4E)-Methyl abscisate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-Methyl abscisate is a stereoisomer of abscisic acid, a plant hormone involved in various physiological processes such as seed dormancy, germination, and stress responses. This compound is characterized by its specific geometric configuration, which contributes to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-Methyl abscisate can be achieved through various methods. One common approach involves the stereoselective one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal. This method utilizes 3,3-bis(methylsulfanyl)methylenemalononitrile and aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of the methylthiolate anion, intramolecular cyclization, and ring-opening reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2Z,4E)-Methyl abscisate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures, solvents like DMSO or ethanol, and specific catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or alkanes, and substituted compounds with various functional groups.
科学的研究の応用
(2Z,4E)-Methyl abscisate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and functional materials.
Biology: The compound is used to study plant physiology, particularly in understanding the role of abscisic acid in stress responses and developmental processes.
Medicine: Research explores its potential therapeutic applications, including its role in modulating stress responses and inflammation.
作用機序
The mechanism of action of (2Z,4E)-Methyl abscisate involves its interaction with specific molecular targets and pathways. It binds to abscisic acid receptors, triggering a signaling cascade that modulates gene expression and physiological responses. Key pathways include the regulation of ion channels, activation of protein kinases, and modulation of transcription factors involved in stress responses and developmental processes.
類似化合物との比較
Similar Compounds
(2Z,4E)-Abscisic acid: The parent compound with similar biological activities but different geometric configuration.
(2Z,4E)-Hexa-2,4-dienoic acid: A structurally related compound with distinct chemical properties and applications.
(2Z,4E)-5-(4-substituted phenyl)-3-hydroxy-1-phenylpenta-2,4-dien-1-ones: Curcumin analogs with unique biological activities.
Uniqueness
(2Z,4E)-Methyl abscisate is unique due to its specific geometric configuration, which influences its chemical reactivity and biological activity. Its ability to modulate plant stress responses and developmental processes makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
7200-31-9 |
|---|---|
分子式 |
C16H22O4 |
分子量 |
278.34 g/mol |
IUPAC名 |
methyl (2E,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |
InChI |
InChI=1S/C16H22O4/c1-11(8-14(18)20-5)6-7-16(19)12(2)9-13(17)10-15(16,3)4/h6-9,19H,10H2,1-5H3/b7-6+,11-8+/t16-/m0/s1 |
InChIキー |
HHDYPZVHXGPCRG-XSMWWFTRSA-N |
異性体SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C/C(=O)OC)/C)O)(C)C |
正規SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)

![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)

![3-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13884446.png)
![3-(Chloromethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13884451.png)

